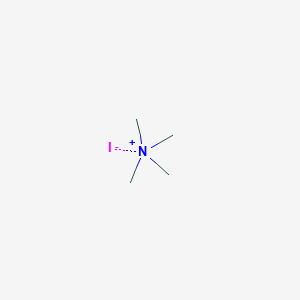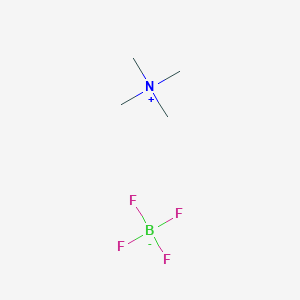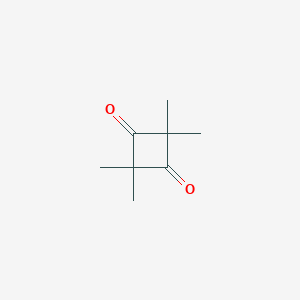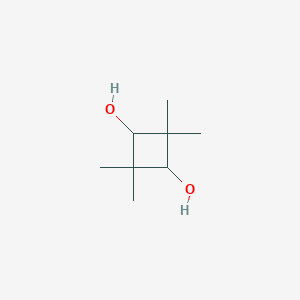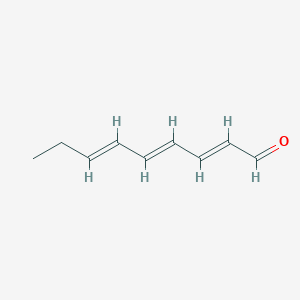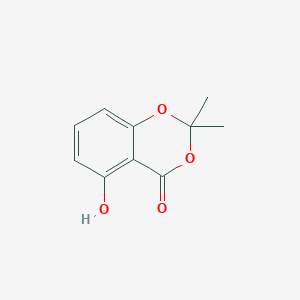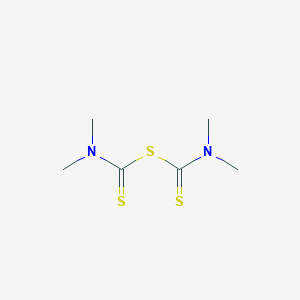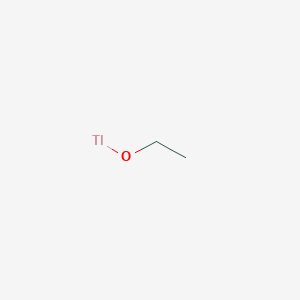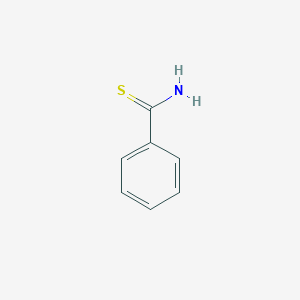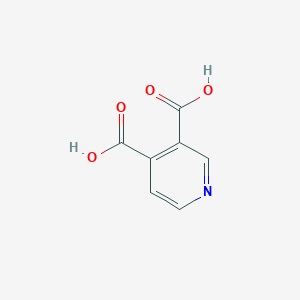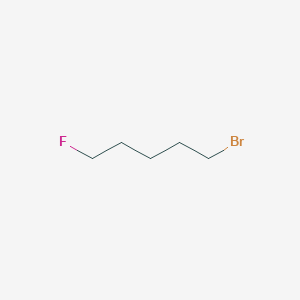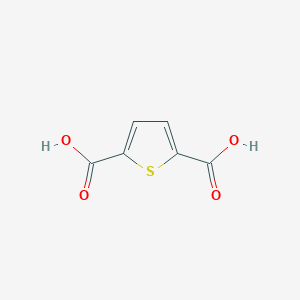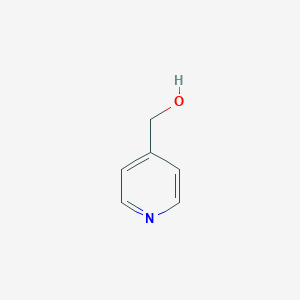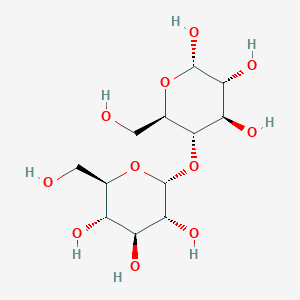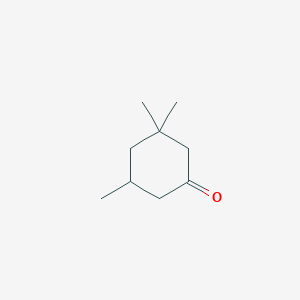
3,3,5-Trimethylcyclohexanone
概要
説明
3,3,5-Trimethylcyclohexanone is a chemical compound that belongs to the family of cyclohexanones, which are ketones with a six-membered ring structure. This particular compound is characterized by the presence of three methyl groups at the 3rd and 5th positions of the cyclohexanone ring.
Synthesis Analysis
The synthesis of 3,3,5-trimethylcyclohexanone can be approached through various methods. One such method involves the reactions of the ketone with Grignard reagents, as described in paper , where the ketone reacts with different alkyl magnesium halides to yield products with the same relative configuration. Another approach is the polychlorination and dehydrochlorination of commercially available ketones, followed by hydrolysis, as mentioned in paper . This method provides an efficient procedure for synthesizing the compound starting from related cyclopentanones and cyclohexanones.
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 3,3,5-trimethylcyclohexanone, they do provide insights into related compounds. For instance, paper discusses the molecular structure of a hexamethylated cyclohexane derivative, which adopts a distorted twist-boat conformation. This information can be extrapolated to suggest that 3,3,5-trimethylcyclohexanone may also exhibit conformational flexibility due to the steric hindrance of the methyl groups.
Chemical Reactions Analysis
The reactivity of 3,3,5-trimethylcyclohexanone with various reagents has been explored in several studies. Paper details the product consistency when the ketone reacts with different Grignard reagents, indicating a specific reactivity pattern. Additionally, paper explores the reactivity of a related compound, 3,5-diaryl cyclohexanone, which leads to the formation of various spiro cyclohexanes, suggesting that 3,3,5-trimethylcyclohexanone may also participate in similar reactions to form complex structures.
Physical and Chemical Properties Analysis
科学的研究の応用
1. Selective Hydrogenation of Isophorone
- Application Summary: 3,3,5-Trimethylcyclohexanone (TMCH) is used as an important pharmaceutical intermediate and organic solvent. It has significant industrial importance. The selective hydrogenation of isophorone was studied over noble metal and non-noble metal catalysts using solvent-free and solvent-based synthesis .
- Methods of Application: The selective hydrogenation of isophorone to TMCH can be influenced by the tetrahydrofuran solvent. The conversion of isophorone is 100%, and the yield of 3,3,5-trimethylcyclohexanone is 98.1% under RANEY® Ni and THF .
- Results: The method was applied to the selective hydrogenation of isopropylidene acetone, benzylidene acetone, and 6-methyl-5-ene-2-heptanone. The yields of 4-methylpentan-2-one, 4-benzylbutan-2-one, and 6-methyl-heptane-2-one were 97.2%, 98.5%, and 98.2%, respectively .
2. Precursor to Various Compounds
- Application Summary: 3,3,5-Trimethylcyclohexanol, which can be synthesized by the hydrogenation of isophorone, is a precursor to the vasodilator cyclandelate, the sunscreen component homosalate, and the VP nerve agent .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the hydrogenation of isophorone .
- Results: The outcomes of this application are the production of various compounds like cyclandelate, homosalate, and the VP nerve agent .
3. Monomer for Specialty Polycarbonate
- Application Summary: 3,3,5-Trimethylcyclohexanone is used as a monomer for specialty polycarbonate, a type of plastic that has a wide range of applications due to its durability and transparency .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the polymerization of 3,3,5-Trimethylcyclohexanone .
- Results: The outcome of this application is the production of specialty polycarbonate .
4. Polymerization Initiator
- Application Summary: 3,3,5-Trimethylcyclohexanone is used in the formation of peroxides that act as polymerization initiators .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the formation of peroxides from 3,3,5-Trimethylcyclohexanone .
- Results: The outcome of this application is the production of peroxides that can initiate polymerization .
5. Coatings and Paints
- Application Summary: 3,3,5-Trimethylcyclohexanone is used in coatings and paints to provide improved leveling, gloss, and surface finish .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the incorporation of 3,3,5-Trimethylcyclohexanone into coatings and paints .
- Results: The outcome of this application is the production of coatings and paints with improved properties .
6. Raw Material for Chemical Syntheses
- Application Summary: 3,3,5-Trimethylcyclohexanone is used as a raw material for chemical syntheses .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 3,3,5-Trimethylcyclohexanone as a raw material in various chemical syntheses .
- Results: The outcome of this application is the production of various chemical compounds .
Safety And Hazards
3,3,5-Trimethylcyclohexanone is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, is harmful to aquatic life with long-lasting effects, and may cause an allergic skin reaction7. It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition8.
将来の方向性
The future directions of 3,3,5-Trimethylcyclohexanone are not explicitly mentioned in the search results. However, it is noted that 3,3,5-Trimethylcyclohexanone plays a vital role as a pharmaceutical intermediate and a precursor to fuel, and can be used as a solvent for lacquers, varnishes, paints, vinyl resins, and other coatings5. This suggests potential future applications in these areas.
特性
IUPAC Name |
3,3,5-trimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSWICCRDBKBMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044996 | |
| Record name | 3,3,5-Trimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | Cyclohexanone, 3,3,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3,5-Trimethylcyclohexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13459 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,3,5-Trimethylcyclohexanone | |
CAS RN |
873-94-9 | |
| Record name | 3,3,5-Trimethylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,5-Trimethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, 3,3,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3,5-Trimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,5-trimethylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXG9U7N202 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

